![molecular formula C11H7ClN2O2S B1455736 6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid CAS No. 1183813-48-0](/img/structure/B1455736.png)

6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

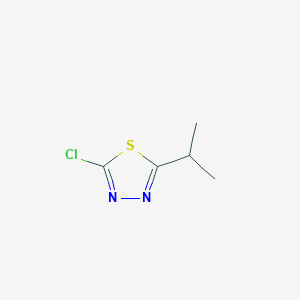

The synthesis of pyridazine derivatives, such as CPS, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis

The molecular formula of CPS is C11H7ClN2O2S. As a pyridazine derivative, it features a six-membered ring with two nitrogen atoms.Chemical Reactions Analysis

Pyridazine derivatives can be synthesized through a ring cleavage methodology reaction. This process allows for the introduction of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) to the pyridazine ring .Physical And Chemical Properties Analysis

CPS is a solid compound with a molecular weight of 266.7 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Aplicaciones Científicas De Investigación

- Field : Medicinal Chemistry .

- Application : Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

- Methods : These compounds are synthesized and then tested in vitro and in vivo for their biological activities .

- Results : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

- Field : Drug Discovery .

- Application : The pyridazine ring is used in molecular recognition and drug discovery due to its unique physicochemical properties .

- Methods : The pyridazine ring is incorporated into drug molecules and its interactions with the target proteins are studied .

- Results : The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

- Field : Neuropharmacology .

- Application : Certain pyridazine derivatives have been tested for acetyl cholinesterase inhibitor activity .

- Methods : These compounds are synthesized and then tested for their ability to inhibit acetyl cholinesterase .

- Results : Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine showed 100 times more selectively for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .

Pharmacological Activities

Drug Discovery

Inhibition of Acetyl Cholinesterase

- Field : Pharmacology .

- Application : Pyridazinone derivatives have been shown to possess antipyretic, anti-inflammatory, and analgesic activities .

- Methods : These compounds are synthesized and then tested for their biological activities .

- Results : Various pyridazinone derivatives have been reported to possess these activities .

- Field : Microbiology .

- Application : Certain pyridazinone derivatives have been tested for antibacterial and antifungal activities .

- Methods : These compounds are synthesized and then tested against various bacterial and fungal strains .

- Results : Various pyridazinone derivatives have been reported to possess these activities .

- Field : Microbiology .

- Application : Certain pyridazinone derivatives have been tested for antitubercular activity .

- Methods : These compounds are synthesized and then tested against Mycobacterium tuberculosis .

- Results : Various pyridazinone derivatives have been reported to possess this activity .

Antipyretic, Anti-inflammatory, and Analgesic Activities

Antibacterial and Antifungal Activities

Antitubercular Activity

- Field : Pharmacology .

- Application : Pyridazinone derivatives have been shown to possess antipyretic (fever-reducing) properties .

- Methods : These compounds are synthesized and then tested for their biological activities .

- Results : Various pyridazinone derivatives have been reported to possess these activities .

- Field : Allergology .

- Application : Certain pyridazinone derivatives have been tested for anti-allergic activities .

- Methods : These compounds are synthesized and then tested against various allergic reactions .

- Results : Various pyridazinone derivatives have been reported to possess these activities .

- Field : Pulmonology .

- Application : Certain pyridazinone derivatives have been tested for bronchodilatory activities, which can be beneficial for asthma treatment .

- Methods : These compounds are synthesized and then tested for their ability to dilate the bronchi and bronchioles .

- Results : Various pyridazinone derivatives have been reported to possess these activities .

- Field : Endocrinology .

- Application : Certain pyridazinone derivatives have been tested for antidiabetic activities .

- Methods : These compounds are synthesized and then tested for their ability to regulate blood sugar levels .

- Results : Various pyridazinone derivatives have been reported to possess these activities .

- Field : Neurology .

- Application : Certain pyridazinone derivatives have been tested for anticonvulsant activities .

- Methods : These compounds are synthesized and then tested for their ability to prevent or reduce the severity of seizures .

- Results : Various pyridazinone derivatives have been reported to possess these activities .

- Field : Psychiatry .

- Application : Certain pyridazinone derivatives have been tested for antidepressant and anxiolytic (anxiety-reducing) activities .

- Methods : These compounds are synthesized and then tested for their ability to alleviate symptoms of depression and anxiety .

- Results : Various pyridazinone derivatives have been reported to possess these activities .

Antipyretics

Anti-Allergic

Bronchodilatory (for Asthma)

Antidiabetic

Anticonvulsant

Antidepressant and Anxiolytic

Direcciones Futuras

The synthesis and study of pyridazine derivatives, including CPS, is an active area of research. These compounds have shown promise in various applications, particularly in medicinal chemistry . Future work could involve further optimization of the synthesis process and exploration of the biological activities of these compounds.

Propiedades

IUPAC Name |

6-(2-chlorophenyl)sulfanylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2S/c12-7-3-1-2-4-9(7)17-10-6-5-8(11(15)16)13-14-10/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJHSTSBPHUOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SC2=NN=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)

![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)

![[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1455658.png)

![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)

![2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride](/img/structure/B1455666.png)